Triethylene glycol monobutyl ether
Overview
Description
Levopropoxyphene napsylate, anhydrous, is a stereoisomer of propoxyphene, specifically the 2S, 3R enantiomer. It was primarily used as an antitussive, a medication for the treatment of cough and associated respiratory tract disorders. This compound was developed by Eli Lilly and received FDA approval on March 21, 1962 . it was removed from the market in the 1970s.
Mechanism of Action
Target of Action
Triethylene glycol monobutyl ether (TEGMBE) is primarily used as a solvent in various applications . Its primary targets are the substances it is intended to dissolve, such as in the synthesis of superparamagnetic iron oxide nanoparticles and in the removal of CO2 .
Mode of Action
TEGMBE interacts with its targets through its excellent solvency characteristics . It has the ability to dissolve a wide range of substances due to the presence of both ether and alcohol functional groups in its molecule . This dual functionality accounts for its unique solvency properties .
Biochemical Pathways
It’s known that the ether group in tegmbe is more powerful than the methylene group, and the ethyl group is more effective than the hydroxyl group in improving the absorption ability of the absorbents .
Result of Action
The primary result of TEGMBE’s action is the successful dissolution of target substances, facilitating processes such as the synthesis of nanoparticles and the removal of CO2 . It should be noted that tegmbe can cause serious eye damage and is irritating to the skin .
Biochemical Analysis
Biochemical Properties
Triethylene glycol monobutyl ether plays a role in biochemical reactions, particularly as a solvent. It has been used in the synthesis of superparamagnetic iron oxide nanoparticles . The ether group in its structure is found to be more powerful than the methylene group, and the ethyl group is more effective than the hydroxyl group to improve the absorption ability of the absorbents .
Molecular Mechanism
It is known to exert its effects at the molecular level, particularly due to its solubilizing properties
Temporal Effects in Laboratory Settings
It is known to be stable under normal temperature and pressure .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. It is known that ethylene glycol, a related compound, has a minimum lethal dose in various animals .
Metabolic Pathways
Ethylene glycol, a related compound, is metabolized by successive oxidations to a variety of compounds including glycoaldehyde, glycolic acid, glyoxylic acid, and oxalic acid .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently limited. It is known to be soluble in water , which may influence its distribution within biological systems.
Subcellular Localization
Given its solubility in water , it may be distributed throughout the cytoplasm or other aqueous compartments within the cell.
Preparation Methods
The synthesis of levopropoxyphene involves several steps:
Mannich Reaction: Propiophenone reacts with formaldehyde and dimethylamine to form the corresponding aminoketone.
Grignard Reaction: The aminoketone undergoes a reaction with benzylmagnesium bromide to produce the amino alcohol.
Esterification: The amino alcohol is esterified using propionic anhydride to yield levopropoxyphene.
Industrial production methods would typically involve these steps but on a larger scale, ensuring purity and consistency through rigorous quality control measures.
Chemical Reactions Analysis
Levopropoxyphene napsylate undergoes various chemical reactions:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride can reduce levopropoxyphene to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Levopropoxyphene napsylate has been studied for various applications:
Chemistry: It serves as a model compound for studying stereoisomerism and chiral synthesis.
Biology: Research has focused on its interactions with biological receptors, particularly in the context of its antitussive properties.
Medicine: Although it was primarily used as an antitussive, its pharmacological profile has been explored for potential analgesic effects.
Industry: The compound’s synthesis and reactions are of interest in the development of new pharmaceuticals and chemical processes
Comparison with Similar Compounds
Levopropoxyphene is compared with other similar compounds such as:
Dextropropoxyphene: The enantiomer with analgesic properties.
Propoxyphene: The racemic mixture of levopropoxyphene and dextropropoxyphene.
Dextromethorphan: Another antitussive with a different mechanism of action.
Levopropoxyphene is unique in its specific antitussive action without significant analgesic effects, unlike dextropropoxyphene .
Properties
IUPAC Name |
2-[2-(2-butoxyethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBPKKZHLDDMTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021520 | |
Record name | 2-[2-(2-Butoxyethoxy)ethoxy]ethanol | |
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Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [ICSC] Colorless to yellow hygroscopic liquid; [CHEMINFO] Faintly yellow-green liquid; [MSDSonline], COLOURLESS LIQUID. | |
Record name | Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- | |
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Record name | Triethylene glycol monobutyl ether | |
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Boiling Point |
278 °C, Freezing point: -47.6 °C. BP: decomposes. Combustible | |
Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |
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Flash Point |
290 °F (143 °C) (CLOSED CUP), 143 °C c.c. | |
Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |
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Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |
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Solubility |
Very soluble in ethanol, methanol, Miscible with water., Solubility in water: miscible | |
Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |
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Density |
0.9890 g/cu cm at 20 °C, Relative density (water = 1): 0.98 (25 °C) | |
Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |
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Vapor Pressure |
0.0025 [mmHg], 2.50X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1 | |
Record name | Triethylene glycol monobutyl ether | |
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Color/Form |
Colorless liquid | |
CAS No. |
143-22-6 | |
Record name | Triethylene glycol monobutyl ether | |
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Record name | Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- | |
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Record name | 2-(2-(2-butoxyethoxy)ethoxy)ethanol | |
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Melting Point |
Freezing point: -35.2 °C, -35 °C | |
Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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